molecular formula C15H11NO3 B12886431 7-Methoxy-2-(pyridin-2-yl)-1-benzofuran-4-carbaldehyde CAS No. 185406-91-1

7-Methoxy-2-(pyridin-2-yl)-1-benzofuran-4-carbaldehyde

Cat. No.: B12886431
CAS No.: 185406-91-1
M. Wt: 253.25 g/mol
InChI Key: ZUMQCOVTRGFXAU-UHFFFAOYSA-N
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Description

7-Methoxy-2-(pyridin-2-yl)benzofuran-4-carbaldehyde is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-(pyridin-2-yl)benzofuran-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-bromo-2-hydroxy-3-methoxybenzaldehyde with pyridine-2-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-(pyridin-2-yl)benzofuran-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products:

    Oxidation: 7-Methoxy-2-(pyridin-2-yl)benzofuran-4-carboxylic acid.

    Reduction: 7-Methoxy-2-(pyridin-2-yl)benzofuran-4-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

7-Methoxy-2-(pyridin-2-yl)benzofuran-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(pyridin-2-yl)benzofuran-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-2-(pyridin-2-yl)benzofuran-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group, a pyridinyl group, and an aldehyde group makes it a versatile compound for various applications.

Properties

CAS No.

185406-91-1

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

7-methoxy-2-pyridin-2-yl-1-benzofuran-4-carbaldehyde

InChI

InChI=1S/C15H11NO3/c1-18-13-6-5-10(9-17)11-8-14(19-15(11)13)12-4-2-3-7-16-12/h2-9H,1H3

InChI Key

ZUMQCOVTRGFXAU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C=O)C=C(O2)C3=CC=CC=N3

Origin of Product

United States

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